3-Ethylheptane

Descripción general

Descripción

3-Ethylheptane is an organic compound classified as a branched alkane. Its molecular formula is C₉H₂₀, and it is composed of a heptane backbone with an ethyl group attached to the third carbon atom. This compound is part of the larger family of hydrocarbons, which are compounds consisting solely of carbon and hydrogen atoms. This compound is a colorless liquid at room temperature and is primarily used in organic synthesis and as a reference compound in various chemical analyses .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3-Ethylheptane can be synthesized through several methods, including:

Alkylation of Heptane: One common method involves the alkylation of heptane with ethyl chloride in the presence of a strong acid catalyst such as aluminum chloride (AlCl₃). The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective formation of this compound.

Hydrogenation of Alkenes: Another method involves the hydrogenation of 3-ethyl-1-heptene using a palladium or platinum catalyst.

Industrial Production Methods: Industrial production of this compound often involves the catalytic cracking of larger hydrocarbons followed by fractional distillation to isolate the desired compound. This method is efficient for producing large quantities of this compound with high purity .

Análisis De Reacciones Químicas

Types of Reactions: 3-Ethylheptane undergoes several types of chemical reactions, including:

Oxidation: When exposed to strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄), this compound can be oxidized to form various oxygenated products, including alcohols, aldehydes, and carboxylic acids.

Substitution: In the presence of halogens (e.g., chlorine or bromine) and ultraviolet light, this compound can undergo halogenation reactions, resulting in the substitution of hydrogen atoms with halogen atoms to form haloalkanes.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄)

Substitution: Chlorine (Cl₂), bromine (Br₂), ultraviolet light

Combustion: Oxygen (O₂)

Major Products Formed:

Oxidation: Alcohols, aldehydes, carboxylic acids

Substitution: Haloalkanes

Combustion: Carbon dioxide (CO₂), water (H₂O)

Aplicaciones Científicas De Investigación

3-Ethylheptane has several applications in scientific research, including:

Chemistry: It is used as a reference compound in gas chromatography and mass spectrometry to calibrate instruments and validate analytical methods.

Biology: While not commonly used in biological research, this compound can serve as a model compound for studying the metabolism and degradation of branched alkanes by microorganisms.

Medicine: There are limited direct applications of this compound in medicine, but its derivatives and related compounds are studied for their potential therapeutic properties.

Mecanismo De Acción

The mechanism of action of 3-ethylheptane primarily involves its interactions with other chemical species during reactions. As a hydrocarbon, it does not have specific molecular targets or pathways in biological systems. its chemical reactivity is influenced by the presence of the ethyl group, which can affect the compound’s stability and reactivity in various chemical processes .

Comparación Con Compuestos Similares

Heptane: A straight-chain alkane with the molecular formula C₇H₁₆. Unlike 3-ethylheptane, heptane does not have any branching.

2-Methylheptane: Another branched alkane with a methyl group attached to the second carbon atom of the heptane chain. It has similar physical properties but different chemical reactivity compared to this compound.

Nonane: A straight-chain alkane with the molecular formula C₉H₂₀.

Uniqueness of this compound: this compound is unique due to its specific branching pattern, which influences its physical and chemical properties. The presence of the ethyl group on the third carbon atom affects its boiling point, density, and reactivity compared to its straight-chain and differently branched isomers .

Actividad Biológica

3-Ethylheptane is an organic compound classified as an alkane, specifically a branched-chain hydrocarbon. Its structure consists of a seven-carbon chain with an ethyl group attached to the third carbon. Understanding the biological activity of this compound is essential due to its potential applications in various fields, including environmental science, toxicology, and industrial chemistry.

Molecular Structure and Properties

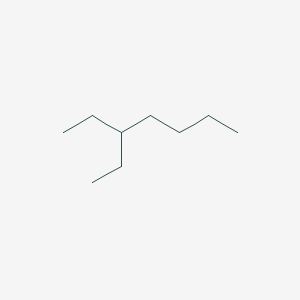

This compound can be represented by the chemical formula . The molecular structure is depicted as follows:

This compound exhibits unique physical properties that influence its biological interactions. The presence of the ethyl group introduces branching, which affects its volatility and reactivity compared to straight-chain alkanes.

Biological Activity and Toxicity

Research into the biological activity of alkanes, including this compound, indicates that their biological effects can vary significantly based on molecular structure. A study utilizing 3D-Quantitative Structure-Activity Relationship (3D-QSAR) models has shown that molecular descriptors such as dipole moment and chemical hardness can predict biological activity and toxicity in alkane compounds .

Toxicological Studies

The toxicity of this compound has not been extensively studied in isolation; however, insights can be drawn from studies on related alkanes. For instance, the toxicity mechanisms often involve interactions with cellular membranes and metabolic pathways. The following table summarizes key findings from related studies:

Environmental Impact

The environmental persistence of hydrocarbons like this compound raises concerns regarding their ecological effects. Alkanes can accumulate in soil and water systems, leading to bioaccumulation in aquatic organisms. A study indicated that low molecular weight alkanes tend to have higher bioavailability, which could enhance their toxic effects on aquatic life .

Propiedades

IUPAC Name |

3-ethylheptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20/c1-4-7-8-9(5-2)6-3/h9H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSVQKOKKLWHNRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50871242 | |

| Record name | 3-Ethylheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50871242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [ChemSampCo MSDS] | |

| Record name | 3-Ethylheptane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14551 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

15869-80-4, 73507-01-4 | |

| Record name | Heptane, 3-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015869804 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptane, 3-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073507014 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ethylheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50871242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.